5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034336-94-0
VCID: VC7503866
InChI: InChI=1S/C17H17ClN4O3S/c1-22-15(5-6-20-22)13-7-12(9-19-11-13)10-21-26(23,24)17-8-14(18)3-4-16(17)25-2/h3-9,11,21H,10H2,1-2H3
SMILES: CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Molecular Formula: C17H17ClN4O3S
Molecular Weight: 392.86

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

CAS No.: 2034336-94-0

Cat. No.: VC7503866

Molecular Formula: C17H17ClN4O3S

Molecular Weight: 392.86

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide - 2034336-94-0

Specification

CAS No. 2034336-94-0
Molecular Formula C17H17ClN4O3S
Molecular Weight 392.86
IUPAC Name 5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Standard InChI InChI=1S/C17H17ClN4O3S/c1-22-15(5-6-20-22)13-7-12(9-19-11-13)10-21-26(23,24)17-8-14(18)3-4-16(17)25-2/h3-9,11,21H,10H2,1-2H3
Standard InChI Key XNHZRYKKESCJHC-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with chlorine and methoxy groups at the 5- and 2-positions, respectively. A pyridinylmethyl group attached to the sulfonamide nitrogen is further functionalized with a 1-methyl-1H-pyrazol-5-yl moiety at the 5-position of the pyridine ring . The IUPAC name, 5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide, reflects this arrangement.

Key Properties

  • Molecular Formula: C₁₇H₁₇ClN₄O₃S

  • Molecular Weight: 392.86 g/mol

  • Solubility: Limited data available; solubility likely depends on pH and solvent polarity.

  • Spectral Data: The InChIKey (XNHZRYKKESCJHC-UHFFFAOYSA-N) and SMILES (COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C) provide identifiers for structural verification .

Synthesis and Production

Synthetic Pathways

The compound is synthesized through multi-step organic reactions, as outlined in patent US3965173A . A generalized approach involves:

  • Methylation: 5-Chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.

  • Aminolysis: Reaction with phenethylamine yields N-phenethyl-5-chloro-2-methoxybenzamide.

  • Chlorosulfonation: Introduction of a sulfonyl chloride group.

  • Final Aminolysis: Substitution with 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethylamine .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsIntermediate/Product
MethylationDimethyl sulfate, NaOH, aqueous conditionsMethyl 5-chloro-2-methoxybenzoate
AminolysisPhenethylamine, refluxN-Phenethyl-5-chloro-2-methoxybenzamide
ChlorosulfonationChlorosulfonic acid, 0–5°CSulfonyl chloride intermediate
Final AminolysisPyridinylmethylamine, baseTarget compound

Optimization Challenges

Patent US3965173A emphasizes the importance of anhydrous conditions during methylation to avoid side reactions . Yield optimization remains critical, with purification often requiring column chromatography or recrystallization.

Biological Activities and Mechanistic Insights

Pharmacological Applications

  • Anticancer Agents: Pyrazole and pyridine motifs are prevalent in kinase inhibitors (e.g., c-Met, ALK).

  • Antibacterial Development: Resistance to traditional sulfonamides necessitates novel derivatives .

Table 2: Comparative Bioactivity of Sulfonamide Derivatives

Compound ClassTarget PathwayIC₅₀/EC₅₀Reference
Classical SulfonamidesBacterial DHPS10–100 μM Aziz-ur-Rehman et al., 2013
Pyrazole DerivativesCarbonic Anhydrase IX0.5–5 μM Aziz-ur-Rehman et al., 2013
Target CompoundUndefined (Predicted)Pending

Research Advancements and Challenges

Recent Studies

A 2023 study highlighted the role of N-substituted benzenesulfonamides in targeting hypoxic tumors . Although this compound remains underexplored, its structural similarity to glyburide precursors (e.g., p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide) suggests potential in diabetes research .

Limitations and Gaps

  • Solubility Issues: Hydrophobicity may limit bioavailability.

  • Selectivity: Off-target effects on human carbonic anhydrases require evaluation .

Future Directions

Structural Modifications

  • Hydrophilic Prodrugs: Phosphate or glycosylate derivatives to enhance solubility.

  • Hybrid Molecules: Conjugation with chemotherapeutic agents (e.g., platinum complexes).

Clinical Translation

  • In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific toxicity.

  • Target Validation: CRISPR screening to identify novel targets.

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